molecular formula C10H14N2O4 B4903913 1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol

1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol

Cat. No.: B4903913
M. Wt: 226.23 g/mol
InChI Key: URJBOOGMKQGAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol typically involves the reaction of 5-nitrofuraldehyde with piperidine derivatives. One common method includes the use of acetic acid and sodium triacetoxyborohydride in dichloromethane as the solvent . The reaction is carried out at room temperature for about 12 hours, followed by purification through column chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This results in the antimicrobial activity observed with this compound.

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-8-3-5-11(6-4-8)7-9-1-2-10(16-9)12(14)15/h1-2,8,13H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJBOOGMKQGAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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